![molecular formula C21H19N3O5 B13866528 3-[4-(Aminomethyl)benzyloxy] Thalidomide](/img/structure/B13866528.png)
3-[4-(Aminomethyl)benzyloxy] Thalidomide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(Aminomethyl)benzyloxy] Thalidomide is a derivative of Pomalidomide, an immunomodulatory antineoplastic agent used for the treatment of multiple myeloma
准备方法
The synthesis of 3-[4-(Aminomethyl)benzyloxy] Thalidomide involves several steps, starting from the appropriate precursors. The synthetic route typically includes the following steps:
Formation of the benzyloxy intermediate: This involves the reaction of a suitable benzyl alcohol derivative with a halogenated compound to form the benzyloxy intermediate.
Aminomethylation: The benzyloxy intermediate is then subjected to aminomethylation using formaldehyde and a suitable amine source to introduce the aminomethyl group.
Cyclization: The aminomethylated intermediate undergoes cyclization with phthalic anhydride to form the final thalidomide derivative.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
化学反应分析
3-[4-(Aminomethyl)benzyloxy] Thalidomide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
3-[4-(Aminomethyl)benzyloxy] Thalidomide has several scientific research applications, including:
Chemistry: It is used as a reference material and standard in various chemical analyses and studies.
Biology: The compound is studied for its effects on cellular processes and pathways, particularly in cancer cells.
Medicine: It is investigated for its potential therapeutic effects in treating multiple myeloma and other cancers.
Industry: The compound is used in the development of new drugs and therapeutic agents.
作用机制
The mechanism of action of 3-[4-(Aminomethyl)benzyloxy] Thalidomide involves its interaction with molecular targets and pathways. It is known to modulate the release of inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and other cytokines. The compound also exhibits anti-angiogenic activity by inhibiting the formation of new blood vessels, which is crucial for tumor growth and metastasis .
相似化合物的比较
3-[4-(Aminomethyl)benzyloxy] Thalidomide is compared with other similar compounds, such as:
Thalidomide: The parent compound, known for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: A derivative of thalidomide with enhanced immunomodulatory and anti-cancer activities.
Pomalidomide: Another derivative with potent anti-cancer effects, particularly in multiple myeloma.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and therapeutic potential.
属性
分子式 |
C21H19N3O5 |
|---|---|
分子量 |
393.4 g/mol |
IUPAC 名称 |
5-[[4-(aminomethyl)phenyl]methoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C21H19N3O5/c22-10-12-1-3-13(4-2-12)11-29-14-5-6-15-16(9-14)21(28)24(20(15)27)17-7-8-18(25)23-19(17)26/h1-6,9,17H,7-8,10-11,22H2,(H,23,25,26) |
InChI 键 |
MYUHTSBLQXMJGA-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCC4=CC=C(C=C4)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


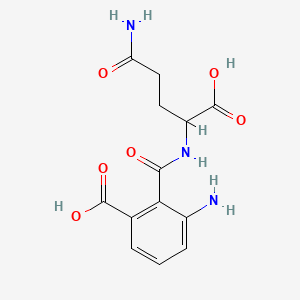
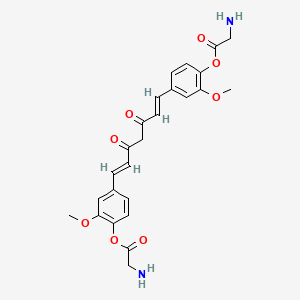
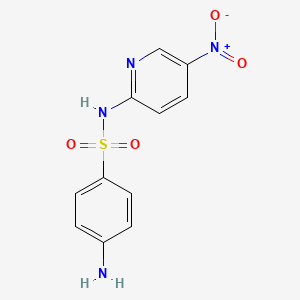
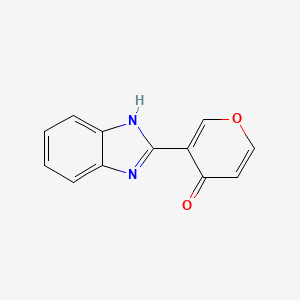

![4-amino-N-[6-methyl-1-(pyrimidin-4-ylamino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13866471.png)
![3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazine Hydrochloride](/img/structure/B13866483.png)
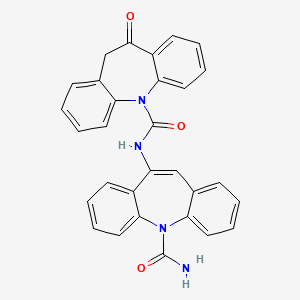
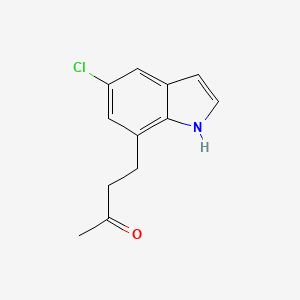
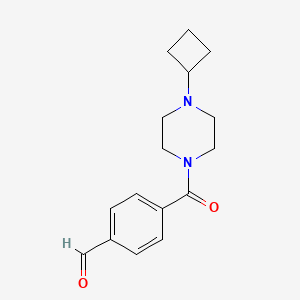

![Tert-butyl 7-[4-(4-fluorophenyl)-2-(methanesulfonamido)-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13866508.png)
![2-Bromo-4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol](/img/structure/B13866516.png)

